(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol Natural product derived from plant source.
Bartsioside is a natural product found in Cistanche salsa, Pedicularis chinensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 62133-72-6
VCID: VC8351222
InChI: InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9+,10+,11+,12-,13+,14-,15-/m0/s1
SMILES: C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO
Molecular Formula: C15H22O8
Molecular Weight: 330.33 g/mol

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS No.: 62133-72-6

Cat. No.: VC8351222

Molecular Formula: C15H22O8

Molecular Weight: 330.33 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol - 62133-72-6

Specification

CAS No. 62133-72-6
Molecular Formula C15H22O8
Molecular Weight 330.33 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9+,10+,11+,12-,13+,14-,15-/m0/s1
Standard InChI Key FCHJZJFIDNMNBS-DNRYLMBSSA-N
Isomeric SMILES C1C=C([C@H]2[C@@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO
SMILES C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO
Canonical SMILES C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO

Introduction

Structural and Chemical Characterization

Molecular Architecture

Bartsioside belongs to the iridoid glycoside class, featuring a bicyclic monoterpene backbone fused to a glucose moiety. The stereochemical configuration at positions 2S, 3R, 4S, 5S, and 6R on the oxane ring, combined with the tetrahydrocyclopenta[c]pyran system, confers unique three-dimensional stability and hydrogen-bonding capabilities. This structural complexity is critical for its interactions with biological targets .

Physicochemical Properties

The compound’s physicochemical profile, derived from experimental and computational analyses, is summarized below:

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₈
Molecular Weight330.33 g/mol
AppearanceWhite to off-white solid powder
Boiling Point608.0±55.0 °C
LogP (Partition Coefficient)-2.08
Hydrogen Bond Donors5
Hydrogen Bond Acceptors8

The low LogP value indicates high hydrophilicity, consistent with its glycosidic nature and polar hydroxyl groups. These properties influence its solubility and bioavailability, necessitating targeted delivery systems for therapeutic applications .

Biosynthesis and Natural Occurrence

Biosynthetic Pathways

While the exact biosynthesis of Bartsioside remains under investigation, preliminary evidence suggests it originates from the mevalonate pathway, common to iridoids. Key enzymatic steps include cyclization of geranyl pyrophosphate and subsequent oxidation by cytochrome P450 enzymes. A proposed intermediate, 8-epi-iridotrial, undergoes glycosylation to yield the final product .

Natural Sources

Bartsioside is predominantly isolated from species within the Orobanchaceae and Plantaginaceae families. Notable sources include:

  • Pedicularis chinensis: A traditional Chinese medicinal plant used for treating inflammation .

  • Monochasma savatieri: Known for its antiparasitic and antioxidant properties .

  • Cistanche tubulosa: A desert plant studied for neuroprotective effects .

Pharmacological Activities

Anti-Inflammatory Mechanisms

Bartsioside demonstrates significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. At concentrations of 2.5–40 μM, it reduces nitrite levels by 12–58% without cytotoxicity (cell viability >94%) . Comparative studies with dexamethasone highlight its potential as a safer alternative to synthetic glucocorticoids .

Table 1: Anti-Inflammatory Efficacy of Iridoid Glycosides

CompoundNitrite Inhibition (%) at 40 μMCytotoxicity (Cell Viability %)
Bartsioside5896.2
Dexamethasone7298.5
Aucubin4595.8

The suppression of pro-inflammatory cytokines like TNF-α and IL-6 is hypothesized but requires further validation .

Antioxidant Capacity

The compound’s hydroxyl groups enable free radical scavenging, as evidenced by in vitro DPPH and ABTS assays. Bartsioside exhibits an IC₅₀ of 28.7 μM in DPPH radical neutralization, comparable to ascorbic acid (IC₅₀ = 22.4 μM) . This activity is critical for mitigating oxidative stress in neurodegenerative and cardiovascular diseases.

Analytical Characterization

Isolation and Purification

Standard protocols for isolating Bartsioside involve:

  • Extraction: Methanol or ethanol-based reflux of plant material.

  • Column Chromatography: Sequential use of silica gel and Sephadex LH-20 columns.

  • HPLC Purification: C18 reverse-phase columns with UV detection at 254 nm .

Structural Elucidation

Advanced spectroscopic techniques are employed for characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the glycosidic linkage and stereochemistry. Key signals include δ 4.98 ppm (anomeric proton) and δ 102.3 ppm (C-1 of glucose) .

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 331.138 [M+H]⁺ .

Therapeutic Applications and Future Directions

Challenges and Research Gaps

  • Bioavailability Optimization: Structural modifications to enhance membrane permeability.

  • Mechanistic Studies: Target identification via proteomics and CRISPR screening.

  • Synthetic Routes: Development of cost-effective total synthesis protocols.

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